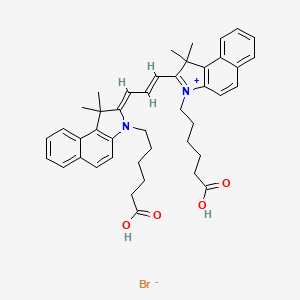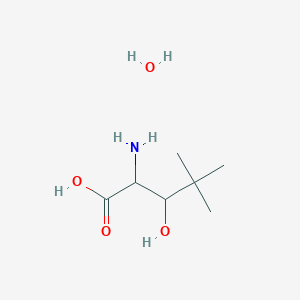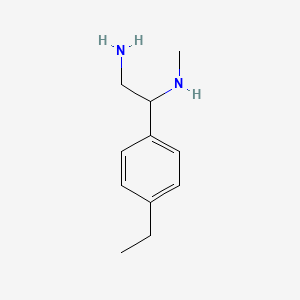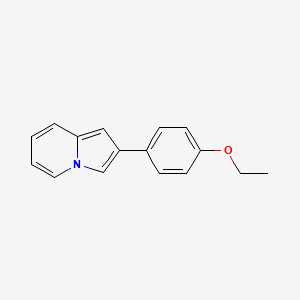
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is a fluorinated organic compound with a unique structure that includes both a hydroxy group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid typically involves the reaction of pentafluoropropanol with an imidazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent, such as 1,2-dichloroethane. The mixture is then heated to around 80°C for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound. Substitution reactions can yield a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and imidazole ring allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,5-pentafluoro-3-hydroxy-1-(phenanthren-3-yl)pentanedione: This compound has a similar fluorinated structure but includes a phenanthrene moiety instead of an imidazole ring.
4,4,5,5,5-pentafluoro-1-pentanol: This compound is a simpler fluorinated alcohol without the imidazole ring.
Uniqueness
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is unique due to the presence of both a hydroxy group and an imidazole ring, which provide it with distinct chemical and biological properties. The combination of these functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9F5N2O3 |
|---|---|
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methylimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H9F5N2O3/c1-16-3-2-15-6(16)7(19,4-5(17)18)8(10,11)9(12,13)14/h2-3,19H,4H2,1H3,(H,17,18) |
Clé InChI |
LYLHVGATUWGQOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)


![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)

![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)

![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)
